molecular formula C12H14O3 B13538478 2-(4-Isobutylphenyl)-2-oxoacetic acid

2-(4-Isobutylphenyl)-2-oxoacetic acid

Cat. No.: B13538478
M. Wt: 206.24 g/mol
InChI Key: DXBCYALGUSSOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutylphenyl)-2-oxoacetic acid, with the CAS number 7099-90-3, is a high-purity organic compound supplied for use in research and development laboratories. This compound has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol . It is recommended to be stored sealed in a dry environment at room temperature to maintain stability . As a derivative of 2-oxoacetic acid featuring a 4-isobutylphenyl moiety, this compound serves as a valuable synthetic intermediate. Researchers utilize such building blocks in the exploration and synthesis of novel chemical entities, particularly in the field of medicinal chemistry. For instance, scientific studies have investigated various 2-(4-isobutylphenyl)propanoic acid derivatives for their potential pharmacological properties, highlighting the interest in this structural class as a core template in drug discovery . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C12H14O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

DXBCYALGUSSOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(4-Isobutylphenyl)-2-oxoacetic Acid

General Synthetic Strategy

The synthesis typically involves:

  • Introduction of a chloromethyl group onto the isobutylbenzene ring (chloromethylation).
  • Substitution of the chloromethyl group with cyanide to form (isobutylphenyl)acetonitrile.
  • Alkylation of the nitrile intermediate.
  • Hydrolysis and oxidation steps to yield the keto-acid structure.

This multistep process is designed to maximize yield and purity while minimizing intermediate purification steps.

Detailed Stepwise Preparation Process

Chloromethylation of Isobutylbenzene
  • Reaction: Isobutylbenzene is reacted with chloromethyl methyl ether in the presence of hydrochloric acid and a suitable solvent (e.g., methanol).
  • Conditions: The reaction is conducted at low temperatures (~10–35 °C) to control the exothermic reaction and avoid side products.
  • Outcome: Formation of isobutylbenzyl chloride isomers predominantly para-substituted (~87.5%), with minor ortho and meta isomers.
  • Yield: Approximately 82% based on isobutylbenzene starting material.
Cyanide Substitution (Formation of (Isobutylphenyl)acetonitrile)
  • Reaction: The crude isobutylbenzyl chloride solution is reacted with sodium cyanide in aqueous solution, using a phase-transfer catalyst (e.g., methyltrialkylammonium chloride).
  • Conditions: The mixture is heated to 60–100 °C for several hours (e.g., 4.5 hours at 80 °C).
  • Outcome: The organic layer contains (isobutylphenyl)acetonitrile with over 95% yield relative to starting chloride.
  • Purification: Separation of aqueous and organic layers, followed by solvent distillation to remove lights and isobutylbenzene.
Alkylation of (Isobutylphenyl)acetonitrile
  • Reaction: The nitrile is treated with alkyl halides (commonly methyl chloride) in the presence of excess sodium hydroxide.
  • Conditions: Reaction temperature maintained between 0–70 °C, typically around 35 °C.
  • Outcome: Formation of monoalkylated nitrile (e.g., 2-(4-isobutylphenyl)propionitrile) along with minor dialkylated by-products.
  • Post-Reaction Treatment: Benzaldehyde is added to react with unreacted nitrile, followed by aqueous work-up to separate organic and aqueous layers.
Hydrolysis and Oxidation to 2-(4-Isobutylphenyl)-2-oxoacetic Acid
  • Reaction: The alkylated nitrile is subjected to acidic hydrolysis using acetic acid, water, and concentrated sulfuric acid under reflux conditions.
  • Conditions: Reflux for approximately 8 hours, followed by distillation under reduced pressure to remove residual solvents and by-products.
  • Outcome: The keto-acid product is extracted into an organic solvent such as octane.
  • Purification: The organic layer is washed with aqueous sodium hydroxide to form the sodium salt, then acidified to liberate the acid. Crystallization from octane at low temperatures (-10 °C) yields high-purity 2-(4-isobutylphenyl)-2-oxoacetic acid (>99.5% purity).
  • Yield: Approximately 44–50% purified product yield based on starting nitrile.

Comparative Data Table of Key Reaction Steps

Step Reagents & Conditions Product Yield (%) Notes
Chloromethylation Isobutylbenzene + chloromethyl methyl ether, HCl, 10–35 °C Isobutylbenzyl chloride isomers ~82 Para isomer predominates (87.5%)
Cyanide substitution Isobutylbenzyl chloride + NaCN, phase-transfer catalyst, 80 °C, 4.5 h (Isobutylphenyl)acetonitrile >95 Phase-transfer catalyst critical for yield
Alkylation (Isobutylphenyl)acetonitrile + methyl chloride, NaOH, 35 °C 2-(4-Isobutylphenyl)propionitrile Not specified Benzaldehyde added to consume unreacted nitrile; minor dialkylated by-products formed
Hydrolysis & oxidation Alkylated nitrile + acetic acid, H2SO4, reflux 8 h 2-(4-Isobutylphenyl)-2-oxoacetic acid 44–50 Crystallization from octane yields >99.5% pure product

Alternative and Related Synthetic Approaches

  • Carbonylation Route: Another method involves carbonylation of 1-(4'-isobutylphenyl)ethanol with carbon monoxide in acidic aqueous medium to produce ibuprofen-related compounds, as described in patent US4981995A. This method integrates Friedel-Crafts acetylation of isobutylbenzene to 4-isobutylacetophenone, reduction to the corresponding alcohol, followed by carbonylation.

  • Variations in Alkylation: Using ethyl chloride instead of methyl chloride in the alkylation step yields related compounds such as butibufen (2-(4-isobutylphenyl)butyric acid).

  • Substrate Variations: The process is adaptable to other alkylbenzenes to produce structurally related acids by substituting the starting benzene derivative.

Summary and Expert Perspective

The preparation of 2-(4-isobutylphenyl)-2-oxoacetic acid is a multistep synthetic process involving:

  • Chloromethylation of isobutylbenzene to produce benzyl chloride intermediates.
  • Cyanide substitution to form phenylacetonitrile derivatives.
  • Alkylation of nitriles to introduce the alpha-substituted side chain.
  • Acidic hydrolysis and oxidation to yield the keto-acid.

The process is optimized for industrial-scale production, emphasizing high yield and purity with minimal intermediate purification. Phase-transfer catalysis and careful control of reaction parameters are critical for efficient conversion. Crystallization from organic solvents like octane ensures pharmaceutical-grade purity.

This synthetic methodology is well-documented in multiple patents and scientific literature, reflecting a mature and robust approach to producing this important NSAID-related compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Used in the formulation of various pharmaceutical products.

Mechanism of Action

The primary mechanism of action of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms .

Comparison with Similar Compounds

Structural and Electronic Effects

The chemical behavior of 2-aryl-2-oxoacetic acids is heavily influenced by substituents on the phenyl ring:

Compound Name Substituent Molecular Formula Molecular Weight Key Electronic Effect
2-(4-Isobutylphenyl)-2-oxoacetic acid 4-isobutyl C12H14O3 206.24 Steric hindrance, hydrophobic
2-(4-Methoxyphenyl)-2-oxoacetic acid 4-OCH3 C9H8O4 180.16 Electron-donating (+M effect)
2-(4-Fluorophenyl)-2-oxoacetic acid 4-F C8H5FO3 168.12 Electron-withdrawing (-I effect)
2-(4-Chlorophenyl)-2-oxoacetic acid 4-Cl C8H5ClO3 184.58 Electron-withdrawing (-I effect)
2-(2,5-Difluorophenyl)-2-oxoacetic acid 2,5-diF C8H4F2O3 186.11 Enhanced -I effect

Key Observations:

  • Electron-withdrawing groups (e.g., F, Cl): Enhance the acidity of the α-keto group (pKa ~1.5–2.5), making the compound more reactive in deprotonation or coordination chemistry .
  • Isobutyl group: The bulky substituent may hinder rotation around the C–C bond, affecting conformational stability and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Isobutylphenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-isobutylbenzene reacts with oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include oxidation of 2-(4-isobutylphenyl)ethanol using Jones reagent. Reaction optimization requires careful control of temperature (typically 0–5°C for acylation), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize side products like over-oxidized derivatives .

Q. What analytical techniques are critical for confirming the structure and purity of 2-(4-Isobutylphenyl)-2-oxoacetic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the isobutyl group (δ ~0.9 ppm for methyl protons) and the oxoacetic acid moiety (δ ~170 ppm for carbonyl carbons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₂H₁₄O₃, [M+H]⁺ expected at m/z 219.1022).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For stability, store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the ketone group. Pre-saturation of solvents with N₂ is recommended for long-term kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and minimize byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity during acylation.
  • Solvent Effects : Compare yields in non-polar (toluene) vs. polar (DCM) solvents to balance reactivity and solubility.
  • Kinetic Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent addition rates .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of 2-(4-Isobutylphenyl)-2-oxoacetic acid?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified isobutyl chains (e.g., tert-butyl, cyclohexyl) to assess steric effects on bioactivity.
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase) to correlate substituent electronegativity with IC₅₀ values.
  • Computational Modeling : Use DFT calculations to predict electron density changes at the oxoacetic acid group .

Q. What mechanisms underlie the compound’s reported biological activity, and how can they be validated experimentally?

  • Methodological Answer :

  • Enzyme Inhibition : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine if the compound acts as a competitive/non-competitive inhibitor.
  • Receptor Binding : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., PPAR-γ).
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify active derivatives .

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2-(4-fluorophenyl)-2-oxoacetic acid, δ ~8.1 ppm for aromatic protons) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbonyl signals.
  • Collaborative Databases : Upload spectra to platforms like PubChem or EPA DSSTox for peer validation .

Q. What computational approaches are suitable for studying the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., COX-2) and validate with mutagenesis studies.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Develop regression models correlating logP values with cytotoxicity data from NCI-60 screenings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.